7-Iodobenzo[b]thiophen-2-amine: A Privileged Bifunctional Scaffold in Modern Medicinal Chemistry
7-Iodobenzo[b]thiophen-2-amine: A Privileged Bifunctional Scaffold in Modern Medicinal Chemistry
Executive Summary
In the landscape of rational drug design, sulfur-containing heterocycles serve as foundational building blocks due to their remarkable bioisosteric properties and structural stability. Among these, 7-Iodobenzo[b]thiophen-2-amine stands out as a highly versatile, bifunctional intermediate. This whitepaper provides an in-depth technical analysis of its chemical identity, structural causality in pharmacology, and the self-validating synthetic protocols required to leverage this scaffold in advanced drug discovery workflows.
Chemical Identity & Physicochemical Profiling
Before deploying any fragment in a synthetic pipeline, a rigorous understanding of its physicochemical boundaries is mandatory. The core metrics for 7-Iodobenzo[b]thiophen-2-amine are summarized below:
| Property | Value | Strategic Significance |
| IUPAC Name | 7-Iodobenzo[b]thiophen-2-amine | Defines the exact regiochemistry of the functional groups. |
| CAS Number | 2090040-14-3[1] | Unique identifier for procurement and database querying. |
| Molecular Formula | C8H6INS[2] | Indicates a highly unsaturated, electron-rich aromatic system. |
| Molecular Weight | 275.11 g/mol [2] | Leaves ~225 g/mol of "budget" before exceeding Lipinski's Rule of 5. |
| Key Moieties | C2-Primary Amine, C7-Iodide | Enables orthogonal functionalization (C-N vs. C-C bond formation). |
Causality in Fragment-Based Drug Discovery (FBDD): A molecular weight of 275.11 g/mol is highly strategic. It provides enough structural complexity to ensure specific target binding (via the aromatic core) while leaving ample molecular weight "budget" for downstream elaboration (e.g., adding solubilizing groups or additional pharmacophores) without violating Lipinski’s limit of 500 g/mol .
Structural Causality: The Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is classified as a "privileged structure" in medicinal chemistry, meaning it is capable of providing high-affinity ligands for diverse biological targets[3]. The strategic placement of functional groups on 7-Iodobenzo[b]thiophen-2-amine dictates its utility:
-
The Thiophene Sulfur: The electron-rich sulfur atom participates in favorable non-covalent interactions (e.g., chalcogen bonding) with protein backbones, stabilizing ligand-target complexes[3].
-
The C2-Amine: This primary amine acts as a critical hydrogen bond donor. Synthetically, it serves as a nucleophilic handle for amidation or sulfonylation, allowing chemists to tune the electronic distribution of the entire fused ring system.
-
The C7-Iodo Substituent: Iodine is the heaviest stable halogen, making it highly polarizable. More importantly, the C–I bond has a low bond dissociation energy (~234 kJ/mol). This makes the C7 position an exceptional leaving group for palladium-catalyzed cross-coupling reactions, far superior to its bromo- or chloro- analogues in terms of oxidative addition kinetics.
Experimental Protocols: Synthesis & Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining not just how to perform the reactions, but why specific reagents are chosen.
Protocol A: Construction of the Benzo[b]thiophen-2-amine Core
Modern synthesis of the 2-aminobenzo[b]thiophene core often bypasses multi-step legacy methods in favor of CuCl/S-mediated three-component reactions or intramolecular dehydrogenative C-S bond formation[4],[5].
-
Step 1: Reagent Assembly. Charge a flame-dried Schlenk flask with 2-(2-halophenyl)acetonitrile (1.0 equiv) and elemental sulfur ( S8 , 2.0 equiv)[5].
-
Step 2: Catalyst & Solvent Selection. Add CuCl (10 mol%) and K2CO3 (2.0 equiv) in anhydrous DMSO.
-
Causality: DMSO is strictly required here; its high dielectric constant solubilizes the elemental sulfur and stabilizes the transient copper-thiolate intermediates crucial for cyclization.
-
-
Step 3: Cyclization. Heat the mixture to 90°C under an argon atmosphere for 12 hours. The base deprotonates the active methylene of the acetonitrile, triggering a nucleophilic attack on the sulfur, followed by ring closure[5].
-
Step 4: In-Situ Validation. Monitor the reaction via FT-IR. The successful formation of the core is validated by the complete disappearance of the sharp nitrile stretch (~2200 cm⁻¹) and the emergence of a doublet corresponding to the primary amine N-H stretches (~3300–3400 cm⁻¹).
Protocol B: Downstream Functionalization via C7-Iodo Cross-Coupling
The 7-iodo group is primed for Suzuki-Miyaura cross-coupling to build extended pharmacophores.
-
Step 1: Setup. Combine 7-Iodobenzo[b]thiophen-2-amine (1.0 equiv) and an aryl boronic acid (1.2 equiv) in a degassed 1,4-Dioxane/Water (4:1) mixture.
-
Step 2: Catalyst Selection. Add Pd(dppf)Cl2 (5 mol%) and Na2CO3 (2.5 equiv).
-
Causality: Pd(dppf)Cl2 is deliberately chosen over standard Pd(PPh3)4 . The large bite angle (99°) of the bidentate dppf ligand sterically accelerates the reductive elimination step, which is otherwise rate-limiting when coupling near the bulky sulfur atom of the thiophene ring.
-
-
Step 3: Execution & Validation. Heat to 85°C for 8 hours. Validate success via ¹H-NMR: the loss of the highly deshielded C7 proton signal (if comparing to a non-iodinated precursor) and the integration of the newly appended aryl protons confirm C-C bond formation.
Logical Workflow Visualization
The following diagram illustrates the synthetic logic and orthogonal functionalization pathways of the 7-Iodobenzo[b]thiophen-2-amine scaffold.
Workflow detailing the synthesis and downstream functionalization of 7-Iodobenzo[b]thiophen-2-amine.
Biological Relevance & Target Pathways
The structural features of 7-Iodobenzo[b]thiophen-2-amine map directly to high-value therapeutic targets:
-
Neuropharmacology (Antidepressants): Benzo[b]thiophene derivatives are heavily utilized in the design of next-generation antidepressants. Functionalization of the C2-amine (e.g., via arylsulfonamides) yields compounds with exceptionally high affinity for the 5-HT7 receptor. These dual 5-HT7 receptor antagonists and serotonin reuptake inhibitors (SERT) have demonstrated a rapid onset of action in in vivo models[6].
-
Oncology (Metabolic Targeting): Recent breakthroughs have identified oxidized benzo[b]thiophene derivatives (specifically 1,1-dioxides) as novel covalent inhibitors of Phosphoglycerate dehydrogenase (PHGDH)[7]. PHGDH is a rate-limiting enzyme in de novo serine biosynthesis, a pathway frequently hijacked by tumors to fuel metastasis. The C7-iodo handle allows for the precise spatial positioning of warheads designed to covalently bind to Cys421 of the PHGDH enzyme[7].
Conclusion
7-Iodobenzo[b]thiophen-2-amine (CAS: 2090040-14-3) is far more than a simple catalog chemical; it is a rationally designed, bifunctional scaffold. By offering an electron-rich aromatic core, a hydrogen-bonding amine, and a highly reactive C7-iodo handle, it empowers medicinal chemists to execute orthogonal synthetic strategies. Whether utilized in the development of rapid-acting antidepressants or targeted covalent oncology inhibitors, mastering the reactivity of this molecule is a critical asset in modern drug discovery.
References
-
Title: An overview of benzo[b]thiophene-based medicinal chemistry - PubMed Source: nih.gov URL: [Link]
-
Title: Novel Benzo[b]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action | Journal of Medicinal Chemistry Source: acs.org URL: [Link]
-
Title: Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed Source: nih.gov URL: [Link]
-
Title: Synthesis of 2-Aminobenzo[b]thiophenes via an Intramolecular Dehydrogenative C–S Bond Formation Effected by Iodine(III) Reagents - ChemRxiv Source: chemrxiv.org URL: [Link]
-
Title: Construction of 2-Arylbenzo[4,5]thieno[2,3-d]thiazole Skeleton via CuCl/S-Mediated Three-Component Reaction | Organic Letters Source: acs.org URL: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 7-碘苯并[b]噻吩-2-胺 CAS#: 2090040-14-3 [m.chemicalbook.com]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
